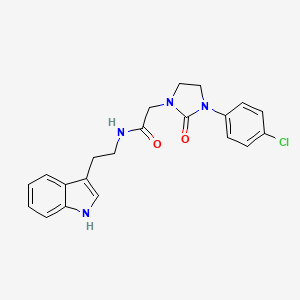

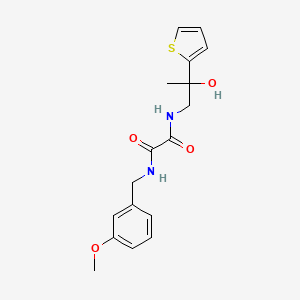

![molecular formula C18H15N3O3 B2990483 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide CAS No. 2034272-07-4](/img/structure/B2990483.png)

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a furo[2,3-c]pyridine moiety and an indole moiety . Furo[2,3-c]pyridines are a type of heterocyclic compound that contain a fused furan and pyridine ring . Indoles are also heterocyclic compounds, consisting of a benzene ring fused to a pyrrole ring .

Synthesis Analysis

While the specific synthesis for this compound is not available, the synthesis of related compounds often involves the use of Grignard reagents, acetic anhydride, and DMF . The synthesis of furo[2,3-c]pyridines and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines has been reported from ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxylates .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups . The furo[2,3-c]pyridine moiety would contribute to the aromaticity of the compound .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Routes : Research has explored new synthesis routes for related compounds, such as the study by Ramkumar and Nagarajan (2014), which developed a method to synthesize ellipticine quinone from isatin, involving key intermediates related to the compound (Ramkumar & Nagarajan, 2014).

Chemical Characteristics : Al‐Otaibi et al. (2022) investigated the chemical characteristics of a carboxamide derivative with antitumor activity, providing insights into the electronic properties and reactivity descriptors relevant to similar compounds (Al‐Otaibi et al., 2022).

Pharmacological Applications

Antimicrobial Activities : Bayrak et al. (2009) synthesized new compounds starting from isonicotinic acid hydrazide, showing antimicrobial activities. This study suggests potential antimicrobial applications for structurally similar compounds (Bayrak et al., 2009).

Anticancer Activities : Wang et al. (2005) synthesized a compound as a potential tracer for imaging cancer tyrosine kinase, indicating possible applications in cancer diagnostics and treatment (Wang et al., 2005).

Other Applications

Photocatalytic Degradation : Maillard-Dupuy et al. (1994) discussed the photocatalytic degradation of pyridine, a core component of the compound , suggesting environmental applications in degrading noxious chemicals (Maillard-Dupuy et al., 1994).

Material Science Applications : Higashio and Shoji (2004) explored nitrogen-containing heterocyclic compounds like pyridine in various applications, indicating the potential use of related compounds in material science (Higashio & Shoji, 2004).

properties

IUPAC Name |

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-17(15-11-13-3-1-2-4-14(13)20-15)19-7-9-21-8-5-12-6-10-24-16(12)18(21)23/h1-6,8,10-11,20H,7,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJVKKCIMLCTEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-3-(hydroxymethyl)-5-(2-methoxyethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2990403.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2990405.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)

![1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2990413.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2990414.png)

![N-[4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B2990415.png)

![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)

![1-[[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]methyl]triazole-4-carboxylic acid](/img/structure/B2990423.png)